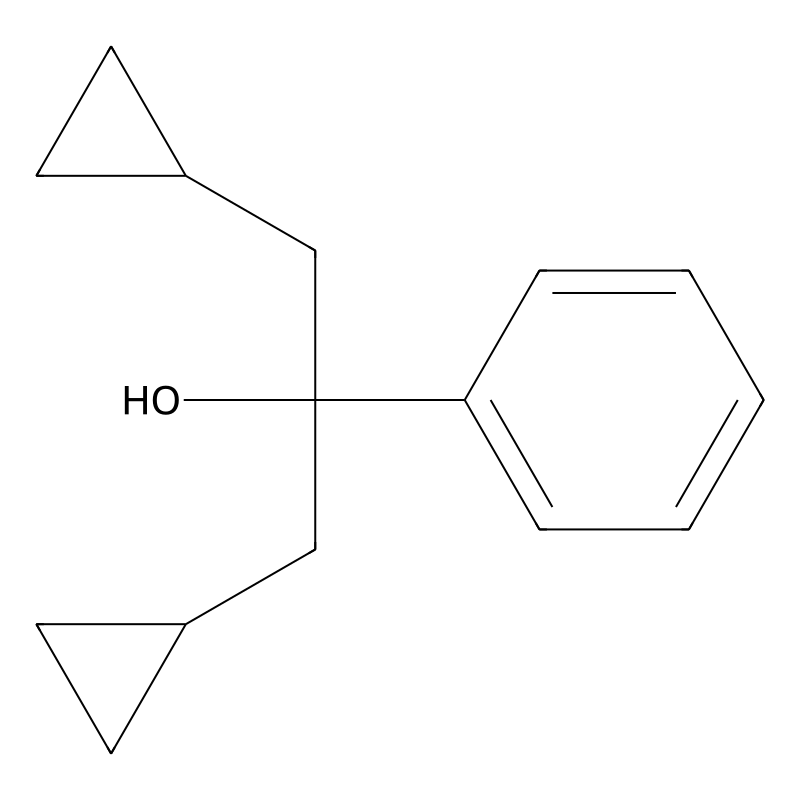

alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol, with the chemical formula C₁₅H₂₀O and CAS number 92654-59-6, is an organic compound characterized by a benzyl alcohol structure substituted with two cyclopropylmethyl groups. The molecular structure features a benzene ring bonded to a hydroxymethyl group (alcohol) and two cyclopropylmethyl groups, which contribute to its unique properties and reactivity. This compound is primarily utilized in synthetic organic chemistry as a reagent and building block for various

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.

- Substitution Reactions: The benzyl position can undergo electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

These reactions make alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol a versatile compound in organic synthesis .

Synthesis of alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol can be achieved through various methods:

- Alkylation of Benzyl Alcohol: Reacting benzyl alcohol with cyclopropylmethyl bromide in the presence of a base can yield the desired compound.

- Reduction of Ketones: Starting from a ketone that contains cyclopropylmethyl groups, reduction using lithium aluminum hydride can produce the alcohol.

- Grignard Reaction: Utilizing Grignard reagents derived from cyclopropylmethyl halides and reacting them with benzaldehyde can lead to the formation of alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol .

Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol finds applications in:

- Organic Synthesis: As a reagent in various organic transformations.

- Pharmaceutical Development: Potential use as a precursor in drug synthesis due to its unique structural features.

- Material Science: Investigated for its properties in polymer chemistry and material formulations .

Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol shares structural characteristics with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Alpha,alpha-bis(Difluoromethyl)benzyl alcohol | Fluorinated analog | Enhanced lipophilicity and potential biological activity |

| Cyclopropylmethyl benzyl alcohol | Single cyclopropyl group | Simpler structure with potentially different reactivity |

| Benzylcyclopropanol | Cyclopropane substituted | Different substitution pattern affecting properties |

The uniqueness of alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol lies in its dual cyclopropylmethyl substitution on the benzene ring, which may impart distinct physical and chemical properties compared to its analogs. This structural feature could influence its reactivity and biological interactions significantly .